Hydroxymetronidazole-d4

説明

特性

IUPAC Name |

1,1,2,2-tetradeuterio-2-[2-(hydroxymethyl)-5-nitroimidazol-1-yl]ethanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H9N3O4/c10-2-1-8-5(4-11)7-3-6(8)9(12)13/h3,10-11H,1-2,4H2/i1D2,2D2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AEHPOYAOLCAMIU-LNLMKGTHSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(N(C(=N1)CO)CCO)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C([2H])(C([2H])([2H])O)N1C(=CN=C1CO)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H9N3O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70694036 | |

| Record name | 2-[2-(Hydroxymethyl)-5-nitro-1H-imidazol-1-yl](~2~H_4_)ethan-1-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70694036 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

191.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1215071-08-1 | |

| Record name | 2-[2-(Hydroxymethyl)-5-nitro-1H-imidazol-1-yl](~2~H_4_)ethan-1-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70694036 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

What is Hydroxymetronidazole-d4 and its chemical structure?

An In-depth Technical Guide to Hydroxymetronidazole-d4

Audience: Researchers, scientists, and drug development professionals.

Core Introduction

This compound is the deuterium-labeled isotopologue of hydroxymetronidazole, the primary and active metabolite of the widely used antibiotic and antiprotozoal drug, metronidazole.[1][2] Due to its structural similarity and mass difference from the unlabeled compound, this compound serves as an ideal internal standard for quantitative analyses.[1] Its application is crucial in pharmacokinetic and bioequivalence studies, enabling precise and accurate measurements of hydroxymetronidazole levels in biological matrices such as plasma.[3][4] This guide provides a comprehensive overview of its chemical properties, structure, and application in analytical methodologies.

Chemical Identity and Properties

This compound is distinguished by the substitution of four hydrogen atoms with deuterium on the ethanol side chain of the hydroxymetronidazole molecule. This isotopic labeling provides a distinct mass signature for mass spectrometry-based detection without altering the compound's chemical behavior.

Synonyms: 1,1,2,2-tetradeuterio-2-[2-(hydroxymethyl)-5-nitroimidazol-1-yl]ethanol, Metronidazole-OH-d4.[5][6]

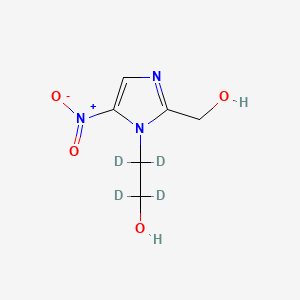

Chemical Structure

The molecular structure consists of a 5-nitroimidazole ring substituted with a hydroxymethyl group and a deuterated hydroxyethyl group.

Caption: Diagram of the this compound structure.

Physicochemical Data

The quantitative properties of this compound are summarized below, providing essential information for its handling, storage, and use in experimental settings.

| Property | Value | Source(s) |

| CAS Number | 1215071-08-1 | [1][5][7] |

| Molecular Formula | C6H5D4N3O4 | [6][8][9] |

| Molecular Weight | 191.18 g/mol | [6][8][9] |

| Appearance | Off-White Solid | [7][8] |

| Melting Point | 118-120°C | [5][8][10] |

| Solubility | DMSO (Slightly), Methanol (Slightly) | [5][8] |

| Storage Temperature | -20°C, under inert atmosphere | [5][7][10] |

| Exact Mass | 191.08441276 | [5][7][10] |

| Hydrogen Bond Donor Count | 2 | [5][7] |

| Hydrogen Bond Acceptor Count | 5 | [5] |

| Rotatable Bond Count | 3 | [5][7] |

Experimental Protocols and Applications

This compound is primarily utilized as an internal standard (IS) in liquid chromatography-tandem mass spectrometry (LC-MS/MS) methods for the quantification of hydroxymetronidazole.[1][3] This is a common requirement for bioequivalence and pharmacokinetic studies of metronidazole.[4][11][12]

General Experimental Workflow

The following diagram illustrates a typical workflow for the analysis of hydroxymetronidazole in human plasma using this compound as an internal standard.

Caption: Standard workflow for bioanalytical quantification.

Detailed Methodology: Plasma Sample Analysis

This protocol outlines a common procedure for extracting and quantifying hydroxymetronidazole from plasma.

1. Preparation of Calibration Standards and Quality Controls (QCs):

-

Prepare stock solutions of hydroxymetronidazole and this compound in methanol.

-

Serially dilute the hydroxymetronidazole stock solution to create calibration standards and QC samples at various concentrations.

2. Sample Extraction:

-

To a 100 µL aliquot of human plasma, add a fixed amount of this compound (internal standard).[4]

-

Perform protein precipitation by adding a solvent like acetonitrile. Alternatively, use liquid-liquid extraction (LLE) with a solvent such as ethyl acetate or solid-phase extraction (SPE).[4][11]

-

Vortex the mixture and then centrifuge to pellet the precipitated proteins.

-

Transfer the supernatant to a new tube and evaporate it to dryness under a stream of nitrogen.

-

Reconstitute the residue in the mobile phase.

3. LC-MS/MS Conditions:

-

Chromatographic Column: A C18 reversed-phase column is typically used for separation.[4][11]

-

Mobile Phase: A gradient or isocratic elution using a mixture of an aqueous component (e.g., 10 mM ammonium formate) and an organic solvent (e.g., acetonitrile or methanol).[4][11]

-

Ionization: Electrospray ionization in positive mode (ESI+).[12]

-

Detection: Multiple Reaction Monitoring (MRM) is used for selective and sensitive detection. The mass spectrometer is set to monitor specific precursor-to-product ion transitions for both hydroxymetronidazole and this compound.[11][12]

4. Quantification:

-

A calibration curve is generated by plotting the peak area ratio of the analyte to the internal standard against the nominal concentration of the calibration standards.

-

The concentration of hydroxymetronidazole in the unknown samples is then determined from this calibration curve.

This detailed guide provides researchers and scientists with the essential technical information required for the effective use of this compound in their analytical workflows.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. immunomart.com [immunomart.com]

- 3. Validation of a method for the detection and confirmation of nitroimidazoles and the corresponding hydroxy metabolites in pig plasma by high performance liquid chromatography-tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Quantification of metronidazole in human plasma using a highly sensitive and rugged LC-MS/MS method for a bioequivalence study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. lookchem.com [lookchem.com]

- 6. Hydroxy Metronidazole D4 | CAS No- 1215071-08-1 | Simson Pharma Limited [simsonpharma.com]

- 7. Page loading... [wap.guidechem.com]

- 8. usbio.net [usbio.net]

- 9. pharmaffiliates.com [pharmaffiliates.com]

- 10. Page loading... [guidechem.com]

- 11. Development of a UPLC-MS/MS method for quantitation of metronidazole and 2-hydroxy metronidazole in human plasma and its application to a pharmacokinetic study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Development and validation of a HPLC-MS-MS method for quantification of metronidazole in human plasma - PubMed [pubmed.ncbi.nlm.nih.gov]

The Core Principles of Hydroxymetronidazole-d4 as an Internal Standard: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth exploration of the principles behind using Hydroxymetronidazole-d4 as an internal standard in bioanalytical methods. Stable isotope-labeled internal standards are the gold standard in quantitative mass spectrometry, offering unparalleled accuracy and precision by compensating for variability during sample processing and analysis. This guide will cover the physicochemical properties of this compound, the metabolic context of its parent drug, metronidazole, and a detailed, representative experimental protocol for its use in a bioanalytical workflow.

The Foundation: Why Use a Stable Isotope-Labeled Internal Standard?

In quantitative bioanalysis, particularly with liquid chromatography-tandem mass spectrometry (LC-MS/MS), an internal standard (IS) is a compound of known concentration added to calibration standards, quality control samples, and study samples. Its purpose is to correct for potential variations throughout the analytical process, including extraction efficiency, matrix effects (ion suppression or enhancement), and instrument response.

A stable isotope-labeled (SIL) internal standard, such as this compound, is considered the ideal choice. The incorporation of heavy isotopes (in this case, deuterium) results in a compound that is chemically identical to the analyte of interest (hydroxymetronidazole) but has a different mass. This near-identical chemical nature ensures that the SIL-IS and the analyte behave almost identically during sample preparation, chromatography, and ionization. However, their mass difference allows them to be distinguished by the mass spectrometer. By measuring the ratio of the analyte's response to the IS's response, quantitative accuracy and precision can be significantly improved.

Physicochemical Properties of this compound

Understanding the physicochemical properties of an internal standard is crucial for method development. Below is a summary of key properties for this compound.

| Property | Value | Reference |

| Molecular Formula | C₆H₅D₄N₃O₄ | [1] |

| Molecular Weight | 191.18 g/mol | [1] |

| Exact Mass | 191.08441276 u | [2] |

| Appearance | Off-White Solid | [3][4] |

| Melting Point | 118-120°C | [2][4] |

| Solubility | DMSO (Slightly), Methanol (Slightly) | [2][4] |

| Storage Temperature | -20°C Freezer, Under Inert Atmosphere | [2][3] |

Metabolic Pathway of Metronidazole

Hydroxymetronidazole is the major oxidative metabolite of the antibiotic metronidazole. The biotransformation primarily occurs in the liver, catalyzed by cytochrome P450 enzymes. Understanding this pathway is essential for studies investigating the pharmacokinetics of metronidazole and its active metabolites.

Figure 1: Simplified metabolic pathway of Metronidazole in the liver.

A Representative Bioanalytical Workflow

The quantification of hydroxymetronidazole in a biological matrix, such as plasma, using this compound as an internal standard typically follows the workflow outlined below. This process is designed to isolate the analyte and internal standard from matrix components and prepare them for LC-MS/MS analysis.

Figure 2: A typical bioanalytical workflow for plasma sample analysis.

Experimental Protocol: Quantification of Hydroxymetronidazole in Human Plasma

Disclaimer: The following is a representative protocol adapted from established methods for hydroxymetronidazole analysis. As a specific method detailing the use of this compound was not publicly available, this protocol is provided for illustrative purposes and should be fully validated before implementation.

1. Materials and Reagents

-

Hydroxymetronidazole analytical standard

-

This compound (Internal Standard)

-

Human plasma (with anticoagulant, e.g., K₂EDTA)

-

Acetonitrile (HPLC grade)

-

Methanol (HPLC grade)

-

Formic acid (LC-MS grade)

-

Deionized water (18.2 MΩ·cm)

2. Preparation of Stock and Working Solutions

-

Primary Stock Solutions (1 mg/mL): Prepare separate stock solutions of hydroxymetronidazole and this compound in methanol.

-

Working Standard Solutions: Serially dilute the hydroxymetronidazole stock solution with 50:50 (v/v) acetonitrile:water to prepare working standards for the calibration curve and quality control (QC) samples.

-

Internal Standard Working Solution (e.g., 100 ng/mL): Dilute the this compound stock solution with 50:50 (v/v) acetonitrile:water.

3. Sample Preparation (Protein Precipitation)

-

Aliquot 100 µL of plasma sample (blank, calibration standard, QC, or unknown) into a 1.5 mL microcentrifuge tube.

-

Add 20 µL of the internal standard working solution (100 ng/mL this compound) to each tube (except for the blank matrix).

-

Vortex mix for 10 seconds.

-

Add 300 µL of cold acetonitrile to precipitate plasma proteins.

-

Vortex mix for 1 minute.

-

Centrifuge at 13,000 rpm for 10 minutes at 4°C.

-

Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.

-

Reconstitute the residue in 100 µL of the initial mobile phase (e.g., 95:5 water:acetonitrile with 0.1% formic acid).

-

Vortex mix and transfer to an autosampler vial for LC-MS/MS analysis.

4. LC-MS/MS Conditions

-

Liquid Chromatography (LC):

-

Column: C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm)

-

Mobile Phase A: 0.1% Formic acid in water

-

Mobile Phase B: 0.1% Formic acid in acetonitrile

-

Gradient: A suitable gradient to separate the analyte from matrix interferences (e.g., start at 5% B, ramp to 95% B, and re-equilibrate).

-

Flow Rate: 0.3 mL/min

-

Injection Volume: 5 µL

-

Column Temperature: 40°C

-

-

Tandem Mass Spectrometry (MS/MS):

-

Ionization Mode: Electrospray Ionization (ESI), Positive

-

Scan Type: Multiple Reaction Monitoring (MRM)

-

MRM Transitions (Hypothetical):

-

Hydroxymetronidazole: Q1: 188.1 m/z → Q3: 128.1 m/z

-

This compound: Q1: 192.1 m/z → Q3: 132.1 m/z

-

-

Optimize instrument parameters such as declustering potential, collision energy, and source temperature.

-

Quantitative Performance Data

The following table summarizes representative validation data for a bioanalytical method for hydroxymetronidazole, illustrating the performance that can be expected when using a stable isotope-labeled internal standard like this compound.

| Validation Parameter | Acceptance Criteria | Representative Result |

| Linearity (r²) | ≥ 0.99 | 0.998 |

| Calibration Range | Analyte dependent | 10 - 5000 ng/mL |

| Accuracy (% Bias) | Within ±15% (±20% at LLOQ) | -5.2% to 8.5% |

| Precision (% RSD) | ≤ 15% (≤ 20% at LLOQ) | Intra-day: ≤ 7.8% Inter-day: ≤ 9.2% |

| Recovery (%) | Consistent and reproducible | Analyte: 85-95% IS: 88-96% |

| Matrix Effect (%) | CV ≤ 15% | 4.5% |

LLOQ: Lower Limit of Quantification; RSD: Relative Standard Deviation; CV: Coefficient of Variation.

Conclusion

This compound serves as an exemplary internal standard for the bioanalysis of hydroxymetronidazole. Its stable isotope-labeled structure ensures that it closely mimics the behavior of the native analyte through extraction, chromatography, and ionization, thereby correcting for a wide range of potential analytical variabilities. This leads to highly accurate, precise, and robust quantification, which is essential for reliable pharmacokinetic and other drug development studies. The principles and the representative protocol outlined in this guide provide a solid foundation for researchers and scientists to develop and validate high-quality bioanalytical methods.

References

An In-Depth Technical Guide to the Certificate of Analysis for Hydroxymetronidazole-d4

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed examination of the Certificate of Analysis (CoA) for Hydroxymetronidazole-d4, a critical document that ensures the identity, purity, and quality of this isotopically labeled internal standard. Understanding the data and methodologies presented in a CoA is fundamental for its proper application in preclinical and clinical research, particularly in pharmacokinetic and metabolic studies involving its parent drug, Metronidazole.

A Certificate of Analysis is a formal document issued by a quality assurance unit that confirms a specific batch of a product meets its predetermined specifications.[1][2][3][4] It serves as a legal and scientific guarantee of product quality, providing traceability and ensuring compliance with regulatory standards.[3][4][5] For researchers, the CoA is the primary source of information to verify that the material is suitable for its intended analytical application.

General Information and Identification

The initial section of the CoA provides fundamental identifiers for this compound. This data is crucial for traceability and accurate documentation in research records.

| Identifier | Description |

| Product Name | Hydroxy Metronidazole D4[6] |

| Chemical Name | 2-(2-(Hydroxymethyl)-5-nitro-1H-imidazol-1-yl)ethan-1,1,2,2-d4-1-ol[6] |

| CAS Number | 1215071-08-1[6][7] |

| Molecular Formula | C₆H₅D₄N₃O₄[6][7] |

| Molecular Weight | 191.18 - 191.2[6][7] |

Physicochemical Properties

This section details the physical and chemical characteristics of the compound, which are important for handling, storage, and sample preparation.

| Property | Specification / Value |

| Appearance | Off-White Solid[7] |

| Melting Point | 118-120°C[7][8] |

| Solubility | Soluble in DMSO and Methanol[6][7][8] |

| Long-term Storage | Store at 2-8°C or -20°C in a well-closed container[6][7][8] |

Summary of Analytical Data

The core of the CoA is the analytical data section, which quantifies the purity and confirms the identity of the compound against established specifications.

| Test | Typical Specification | Purpose |

| ¹H-NMR Spectroscopy | Conforms to structure[6] | Confirms the chemical structure and the position of non-deuterated protons. |

| Mass Spectrometry (MS) | Conforms to structure[6] | Verifies the molecular weight, confirming the presence of the deuterium labels. |

| Chromatographic Purity (HPLC) | >90% or >98%[6][9] | Quantifies the percentage of the desired compound relative to impurities. |

| Isotopic Enrichment | ≥98% | Determines the percentage of molecules that are correctly labeled with deuterium. |

Visualizing Key Processes and Relationships

To better understand the context of the CoA and the analyte itself, the following diagrams illustrate the general workflow for generating a CoA and the metabolic origin of this compound.

Caption: Workflow for the generation of a Certificate of Analysis.

Caption: Relationship between Metronidazole and this compound.

Detailed Experimental Protocols

The following sections describe typical methodologies used to generate the data found on a this compound CoA.

High-Performance Liquid Chromatography (HPLC) for Purity Assessment

HPLC is used to separate this compound from any potential impurities. The purity is typically calculated based on the peak area percentage.

-

Objective: To determine the chromatographic purity of the analyte.

-

Instrumentation: A standard HPLC system equipped with a UV detector.

-

Column: A reverse-phase column, such as a C18 (100 mm x 4.6 mm, 3.5 µm), is commonly used.[10]

-

Mobile Phase: An isocratic or gradient mixture of an organic solvent (e.g., acetonitrile or methanol) and an aqueous buffer (e.g., 10 mM sodium phosphate or ammonium formate).[11][12] A typical composition might be Acetonitrile:Water (20:80 v/v).[10]

-

Detection: UV detection at a wavelength corresponding to the analyte's maximum absorbance, often around 310-320 nm.[11]

-

Sample Preparation: A stock solution of this compound is prepared by accurately weighing the material and dissolving it in a suitable solvent (e.g., methanol or the mobile phase). This solution is then diluted to an appropriate concentration for injection.

-

Data Analysis: The chromatogram is analyzed to determine the area of the main peak corresponding to this compound and the areas of any impurity peaks. The purity is calculated as:

-

Purity (%) = (Area of Main Peak / Total Area of All Peaks) x 100

-

Mass Spectrometry (MS) for Identity Confirmation

Mass spectrometry is a powerful technique used to confirm the molecular weight of the compound, thereby verifying its identity and the successful incorporation of deuterium atoms.

-

Objective: To confirm the molecular weight of this compound.

-

Instrumentation: A mass spectrometer, often coupled with a liquid chromatography system (LC-MS/MS).[12][13]

-

Ionization Mode: Positive ion electrospray ionization (ESI) is a common method for this type of molecule.[13]

-

Analysis Mode: The instrument can be operated in full scan mode to detect the molecular ion [M+H]⁺. For this compound (MW ≈ 191.2), the expected [M+H]⁺ ion would be observed at m/z ≈ 192.2.

-

Sample Preparation: The sample is prepared similarly to the HPLC protocol, often by direct infusion of a dilute solution into the mass spectrometer or via an LC system.

-

Data Analysis: The resulting mass spectrum is examined for a prominent peak corresponding to the expected mass-to-charge ratio (m/z) of the protonated molecular ion. The presence of this ion at the correct m/z value confirms the identity and isotopic labeling of the compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

¹H-NMR (Proton NMR) spectroscopy is employed to confirm the chemical structure of the molecule. For a deuterated compound, it also helps to confirm the positions where deuterium atoms have replaced protons.

-

Objective: To verify the chemical structure of this compound.[14]

-

Instrumentation: A high-resolution NMR spectrometer (e.g., 400 MHz or higher).

-

Solvent: A deuterated NMR solvent in which the sample is soluble, such as Dimethyl Sulfoxide-d₆ (DMSO-d₆) or Methanol-d₄.[14][15][16]

-

Internal Standard: An internal standard like tetramethylsilane (TMS) is typically used for chemical shift referencing (0 ppm), although sometimes maleic acid is used.[14]

-

Sample Preparation: A small amount of the this compound sample (typically 1-5 mg) is dissolved in approximately 0.5-0.7 mL of the deuterated solvent in an NMR tube.

-

Data Analysis: The ¹H-NMR spectrum is analyzed for characteristic chemical shifts, signal multiplicities (e.g., singlet, doublet), and integration values of the remaining protons. For this compound, the signals corresponding to the protons on the ethan-1,1,2,2-d4-1-ol side chain would be absent or significantly diminished, confirming successful deuteration at these positions. The presence of signals for the imidazole ring proton and the hydroxymethyl group protons would be expected, and their chemical shifts should align with the proposed structure.[6]

References

- 1. Specifications and Certificates of Analysis (COAs) Explained: Ultimate Guide to Regulatory Compliance and Quality Release – PharmaRegulatory.in â Indiaâs Regulatory Knowledge Hub [pharmaregulatory.in]

- 2. Certificate of Analysis - (CoA) [sgsystemsglobal.com]

- 3. What is a Certificate of Analysis (CoA) [ddregpharma.com]

- 4. weareprocarrier.com [weareprocarrier.com]

- 5. safetyculture.com [safetyculture.com]

- 6. cleanchemlab.com [cleanchemlab.com]

- 7. usbio.net [usbio.net]

- 8. Hydroxy Metronidazole-d4|lookchem [lookchem.com]

- 9. file.medchemexpress.com [file.medchemexpress.com]

- 10. d-nb.info [d-nb.info]

- 11. Rapid Determination of Metronidazole and 2-Hydroxymetronidazole in Murine Blood Plasma - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Quantification of metronidazole in human plasma using a highly sensitive and rugged LC-MS/MS method for a bioequivalence study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Development of a UPLC-MS/MS method for quantitation of metronidazole and 2-hydroxy metronidazole in human plasma and its application to a pharmacokinetic study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Application of nuclear magnetic resonance spectroscopy for quantitative analysis of miconazole, metronidazole and sulfamethoxazole in pharmaceutical and urine samples - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. chem.washington.edu [chem.washington.edu]

- 16. ckgas.com [ckgas.com]

Physical and chemical properties of Hydroxymetronidazole-d4

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth look at the physical and chemical properties of Hydroxymetronidazole-d4, a deuterated analog of a primary metabolite of Metronidazole.[1][2] This isotopically labeled compound is crucial for various research applications, particularly in pharmacokinetic and metabolic studies, where it serves as an internal standard for quantitative analysis by mass spectrometry (NMR, GC-MS, or LC-MS).[2]

Core Physical and Chemical Properties

The fundamental properties of this compound are summarized below. These characteristics are essential for its handling, storage, and application in experimental settings.

| Property | Value | References |

| CAS Number | 1215071-08-1 | [1][3][4] |

| Molecular Formula | C₆H₅D₄N₃O₄ | [1][5] |

| Molecular Weight | 191.18 g/mol | [1][3][4][5] |

| Exact Mass | 191.08441276 | [3][6] |

| Appearance | Off-White Solid | [1] |

| Melting Point | 118-120°C | [1][6] |

| Solubility | Soluble in DMSO and Methanol | [1][6][7] |

| Storage Temperature | -20°C | [1][6] |

| Unlabeled CAS No. | 4812-40-2 | [3][8] |

Computed Chemical Properties

Computational models provide further insight into the molecule's characteristics, which can be predictive of its behavior in biological systems.

| Property | Value | References |

| Topological Polar Surface Area (PSA) | 104.1 Ų | [6] |

| LogP | -0.20090 | [6] |

| XLogP3 | -1.3 | [6] |

| Hydrogen Bond Donor Count | 2 | [6][9] |

| Hydrogen Bond Acceptor Count | 5 | [6][9] |

| Rotatable Bond Count | 3 | [6][9] |

| Complexity | 183 | [6][9] |

Metabolic Pathway of Metronidazole

Hydroxymetronidazole is the major oxidative metabolite of Metronidazole, an antibacterial and antiprotozoal drug.[10][11] In humans, this biotransformation primarily occurs in the liver. The hydroxylation of Metronidazole to form Hydroxymetronidazole is catalyzed mainly by the cytochrome P450 enzyme CYP2A6.[12][13] The resulting metabolite, along with the parent drug, is then eliminated primarily through urine.[14] Understanding this pathway is critical for drug metabolism and pharmacokinetic studies.

Caption: Metabolic conversion of Metronidazole to Hydroxymetronidazole.

Experimental Protocols

The quantification of this compound, typically as an internal standard alongside its unlabeled counterpart, is commonly performed using liquid chromatography-tandem mass spectrometry (LC-MS/MS).

UPLC-MS/MS Method for Quantitation in Plasma

A validated ultra-performance liquid chromatography-tandem mass spectrometry (UPLC-MS/MS) method allows for the simultaneous measurement of Metronidazole and Hydroxymetronidazole in human plasma.[15][16]

1. Sample Preparation (Protein Precipitation):

-

A small volume of plasma (e.g., 10 µL) is used.[16]

-

A protein precipitation agent, such as methanol, is added to denature and remove proteins.[17]

-

This compound is added as the internal standard at this stage to account for variability during sample processing and analysis.

-

The mixture is centrifuged to pellet the precipitated proteins.

-

The supernatant, containing the analytes, is collected, evaporated, and reconstituted in the mobile phase for injection.[17]

2. Chromatographic Separation:

-

Column: A reverse-phase column, such as an Acquity UPLC BEH C18 (1.7 µm, 2.1 × 100 mm), is used for separation.[15]

-

Mobile Phase: A gradient elution is typically employed, using a mixture of an aqueous solution with a modifier (e.g., 0.1% formic acid in water) and an organic solvent (e.g., 0.1% formic acid in methanol).[15]

-

Flow Rate: A typical flow rate is around 0.25 mL/min.[15]

3. Mass Spectrometric Detection:

-

Ionization: Positive-ion electrospray ionization (ESI) is a common mode for this analysis.[15]

-

Detection Mode: Multiple Reaction Monitoring (MRM) is used for its high selectivity and sensitivity.[15] This involves monitoring specific precursor-to-product ion transitions.

4. Data Analysis:

-

The concentration of Hydroxymetronidazole is determined by comparing the peak area ratio of the analyte to the internal standard (this compound) against a calibration curve.

References

- 1. usbio.net [usbio.net]

- 2. medchemexpress.com [medchemexpress.com]

- 3. Hydroxy Metronidazole-d4 | LGC Standards [lgcstandards.com]

- 4. Hydroxy Metronidazole-d4 | LGC Standards [lgcstandards.com]

- 5. Hydroxy Metronidazole D4 | CAS No- 1215071-08-1 | Simson Pharma Limited [simsonpharma.com]

- 6. Hydroxy Metronidazole-d4|lookchem [lookchem.com]

- 7. labsolu.ca [labsolu.ca]

- 8. Hydroxy Metronidazole-d4 | LGC Standards [lgcstandards.com]

- 9. Page loading... [guidechem.com]

- 10. Disposition and metabolism of metronidazole in patients with liver failure - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Hydroxymetronidazole - Wikipedia [en.wikipedia.org]

- 12. Gut microbiome affects the metabolism of metronidazole in mice through regulation of hepatic cytochromes P450 expression - PMC [pmc.ncbi.nlm.nih.gov]

- 13. The Role of Human Cytochrome P450 Enzymes in the Formation of 2-Hydroxymetronidazole: CYP2A6 is the High Affinity (Low Km) Catalyst - PMC [pmc.ncbi.nlm.nih.gov]

- 14. accessdata.fda.gov [accessdata.fda.gov]

- 15. researchgate.net [researchgate.net]

- 16. Development of a UPLC-MS/MS method for quantitation of metronidazole and 2-hydroxy metronidazole in human plasma and its application to a pharmacokinetic study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. researchgate.net [researchgate.net]

Navigating the Nuances of Isotopic Stability: A Technical Guide to Hydroxymetronidazole-d4

For researchers, scientists, and drug development professionals, the use of isotopically labeled compounds is a cornerstone of modern analytical techniques. Hydroxymetronidazole-d4, a deuterated metabolite of the widely used antibiotic metronidazole, serves as a critical internal standard in pharmacokinetic and metabolic studies. Ensuring the isotopic stability of this labeled compound is paramount for the accuracy and reliability of experimental data. This in-depth technical guide explores the factors influencing the stability of the deuterium label in this compound, outlines experimental protocols for its assessment, and provides a framework for its confident use in research and development.

The Foundation of Stability: The Kinetic Isotope Effect

The utility of deuterium-labeled compounds stems from the kinetic isotope effect (KIE). The carbon-deuterium (C-D) bond is stronger and vibrates at a lower frequency than a carbon-hydrogen (C-H) bond.[1] This difference in bond energy means that more energy is required to break a C-D bond, leading to a slower rate of reaction at a deuterated position.[1] This phenomenon can enhance the metabolic stability of a drug by slowing down enzymatic metabolism at the site of deuteration.[2][3] However, the stability of the deuterium label itself is not absolute and can be influenced by various chemical and physical factors.

Factors Influencing the Stability of Deuterium Labeling

The stability of the deuterium label in this compound is a function of its molecular structure and the experimental conditions to which it is exposed. The primary concern is the potential for hydrogen-deuterium (H/D) exchange, where deuterium atoms are replaced by hydrogen atoms from the surrounding environment, leading to a loss of isotopic enrichment.[4]

Key parameters that can impact the stability of the deuterium label are summarized in the table below.

| Parameter | Condition | Impact on Stability | Rationale |

| pH | Acidic or Basic | Potentially Decreased | Can catalyze H/D exchange, particularly for deuterium atoms at acidic or basic sites or attached to heteroatoms.[4] |

| Temperature | Elevated | Decreased | Increases the rate of chemical degradation and can accelerate H/D exchange.[4] |

| Light | Exposure to UV light | Potentially Decreased | Can induce photodegradation. |

| Oxidizing Agents | Presence of oxidants | Potentially Decreased | Can lead to oxidative degradation of the molecule. |

| Enzymatic Activity | Presence of enzymes in biological matrices | Potentially Decreased | Enzymatic degradation can occur, although deuteration at a metabolic "soft spot" is intended to slow this.[4] |

While specific quantitative stability data for this compound is not extensively available in the public domain, a study on the hydrolytic stability of its non-deuterated counterpart, hydroxymetronidazole, found it to be unstable at pH 9 under elevated temperatures. However, at 20°C, it did not show degradation over 30 days. The parent drug, metronidazole, generally exhibits maximum stability in the pH range of 4-6.[5]

Metabolic Pathway of Metronidazole to Hydroxymetronidazole

Hydroxymetronidazole is the major oxidative metabolite of metronidazole.[6] The metabolic conversion primarily occurs in the liver and is catalyzed by cytochrome P450 enzymes. Specifically, CYP2A6 has been identified as the primary enzyme responsible for the 2-hydroxylation of metronidazole, with some contribution from CYP3A4.[7]

The Concept of Metabolic Switching

Deuteration at a primary metabolic site can significantly slow down that particular metabolic pathway due to the kinetic isotope effect. This can sometimes lead to a phenomenon known as "metabolic switching" or "metabolic shunting," where the metabolic burden shifts to a previously minor pathway.[4] This can result in the formation of different metabolites than those observed for the non-deuterated parent compound. While not specifically documented for this compound, it is a critical consideration in the development and analysis of deuterated drugs.

Experimental Protocols for Stability Assessment

To ensure the integrity of this compound as an internal standard, its stability should be rigorously evaluated under conditions that mimic sample handling, storage, and analysis. This is typically achieved through forced degradation studies and long-term stability assessments.

Forced Degradation (Stress Testing)

Forced degradation studies are designed to accelerate the degradation of a compound to identify potential degradation products and assess the stability-indicating properties of the analytical method.

General Protocol for Forced Degradation:

-

Preparation of Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., methanol or acetonitrile).

-

Stress Conditions: Expose aliquots of the stock solution to the following conditions:

-

Acid Hydrolysis: Add 0.1 M to 1 M HCl and incubate at room temperature or an elevated temperature (e.g., 60°C) for a defined period.

-

Base Hydrolysis: Add 0.1 M to 1 M NaOH and incubate under similar conditions as acid hydrolysis.

-

Oxidation: Add a solution of hydrogen peroxide (e.g., 3-30%) and incubate at room temperature.

-

Thermal Degradation: Expose the solid compound or a solution to elevated temperatures (e.g., 60-80°C).

-

Photostability: Expose a solution to a combination of UV and visible light as per ICH Q1B guidelines.

-

-

Sample Analysis: At specified time points, withdraw samples, neutralize if necessary, and analyze using a validated analytical method, typically LC-MS/MS.

-

Data Evaluation: Compare the chromatograms of the stressed samples to that of an unstressed control to identify degradation products and quantify the loss of the parent compound. The goal is typically to achieve 5-20% degradation.

Workflow for Stability-Indicating Method Development

References

- 1. researchgate.net [researchgate.net]

- 2. The Role of Human Cytochrome P450 Enzymes in the Formation of 2-Hydroxymetronidazole: CYP2A6 is the High Affinity (Low Km) Catalyst - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. enzymes activate metronidazole: Topics by Science.gov [science.gov]

- 5. Metronidazole Activation by a Deeply Entangled Dimeric Malic Enzyme in Entamoeba histolytica - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Gut microbiome affects the metabolism of metronidazole in mice through regulation of hepatic cytochromes P450 expression - PMC [pmc.ncbi.nlm.nih.gov]

- 7. go.drugbank.com [go.drugbank.com]

Hydroxymetronidazole vs. Hydroxymetronidazole-d4: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive comparison of Hydroxymetronidazole and its deuterated analog, Hydroxymetronidazole-d4. The following sections detail their core differences, analytical methodologies, and metabolic pathways, offering valuable insights for researchers in drug development and metabolism studies.

Core Differences and Physicochemical Properties

Hydroxymetronidazole is the primary active metabolite of the widely used antibiotic and antiprotozoal agent, Metronidazole.[1] this compound is a stable isotope-labeled version of this metabolite, where four hydrogen atoms have been replaced by deuterium. This isotopic substitution is the fundamental difference between the two molecules and is the basis for the distinct applications of this compound, primarily as an internal standard in quantitative bioanalysis.[2][3]

The substitution of hydrogen with deuterium, a heavier and more stable isotope, results in a molecule with a greater mass. This mass difference is crucial for its use in mass spectrometry-based assays, allowing for clear differentiation between the analyte (Hydroxymetronidazole) and the internal standard (this compound).[4][5] While the chemical properties of the two compounds are nearly identical, the carbon-deuterium bond is stronger than the carbon-hydrogen bond. This "kinetic isotope effect" can lead to a slower rate of metabolism for deuterated compounds, potentially increasing their metabolic stability.[6][7]

The key physicochemical properties of both compounds are summarized in the table below for easy comparison.

| Property | Hydroxymetronidazole | This compound |

| Chemical Formula | C₆H₉N₃O₄ | C₆H₅D₄N₃O₄ |

| Molecular Weight ( g/mol ) | 187.15 | 191.18[8] |

| Monoisotopic Mass (Da) | 187.0593 | 191.0844 |

| CAS Number | 4812-40-2 | 1215071-08-1[8] |

| Appearance | Off-White Solid | Off-White Solid[8] |

| Primary Application | Active Metabolite of Metronidazole | Internal Standard for Bioanalysis[2][3] |

| Isotopic Purity | Not Applicable | Typically >98% (based on related deuterated standards)[9] |

Metabolic Pathway of Metronidazole to Hydroxymetronidazole

Hydroxymetronidazole is formed in the liver through the oxidation of its parent drug, Metronidazole. This biotransformation is primarily catalyzed by the cytochrome P450 enzyme system. Specifically, CYP2A6 has been identified as the major enzyme responsible for the 2-hydroxylation of metronidazole. Other isoforms such as CYP3A4 may also play a minor role. The metabolic conversion is a critical step in the clearance of metronidazole from the body.

The following diagram illustrates the metabolic conversion of Metronidazole to Hydroxymetronidazole.

Caption: Metabolic pathway of Metronidazole to Hydroxymetronidazole.

Experimental Protocols for Analysis

The quantification of Hydroxymetronidazole in biological matrices is crucial for pharmacokinetic and drug metabolism studies. The use of this compound as an internal standard is a common practice to ensure accuracy and precision in these analyses. Below are detailed methodologies for UPLC-MS/MS and HPLC analysis.

UPLC-MS/MS Method for Simultaneous Quantification

This method is suitable for the simultaneous quantification of Metronidazole and Hydroxymetronidazole in human plasma.[1][10][11]

Sample Preparation:

-

To 100 µL of human plasma, add a known concentration of this compound as the internal standard.

-

Perform protein precipitation by adding 300 µL of acetonitrile.

-

Vortex the mixture for 1 minute.

-

Centrifuge at 10,000 rpm for 10 minutes at 4°C.

-

Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.

-

Reconstitute the residue in 100 µL of the mobile phase.

Chromatographic Conditions:

-

Column: Acquity UPLC BEH C18 (2.1 x 100 mm, 1.7 µm)

-

Mobile Phase A: 0.1% Formic Acid in Water

-

Mobile Phase B: 0.1% Formic Acid in Acetonitrile

-

Flow Rate: 0.4 mL/min

-

Injection Volume: 5 µL

-

Gradient Program:

-

0-1 min: 5% B

-

1-3 min: 5-95% B

-

3-4 min: 95% B

-

4-4.1 min: 95-5% B

-

4.1-5 min: 5% B

-

Mass Spectrometry Conditions:

-

Ionization Mode: Electrospray Ionization (ESI), Positive

-

Scan Type: Multiple Reaction Monitoring (MRM)

-

Ion Transitions:

-

Hydroxymetronidazole: m/z 188.1 → 128.1

-

This compound: m/z 192.1 → 132.1

-

The following diagram illustrates the general workflow for this UPLC-MS/MS analysis.

Caption: General workflow for UPLC-MS/MS analysis.

HPLC Method for Quantification in Plasma

This method is a reliable alternative for the quantification of Hydroxymetronidazole.

Sample Preparation:

-

To 200 µL of plasma, add a known concentration of an appropriate internal standard (e.g., a structural analog if this compound is unavailable).

-

Add 50 µL of 10% zinc sulfate to precipitate proteins.

-

Vortex and then centrifuge at 3000 rpm for 10 minutes.

-

Inject the supernatant directly into the HPLC system.

Chromatographic Conditions:

-

Column: C18 (4.6 x 150 mm, 5 µm)

-

Mobile Phase: Acetonitrile and 10 mM Potassium Dihydrogen Phosphate buffer (pH 4.5) (10:90 v/v)

-

Flow Rate: 1.0 mL/min

-

Injection Volume: 20 µL

-

Detection: UV at 311 nm

Mass Fragmentation Patterns

In mass spectrometry, both Hydroxymetronidazole and its deuterated analog will fragment in a predictable manner. The primary difference in their fragmentation patterns will be a mass shift of +4 m/z for the fragments of this compound that retain the deuterium labels.

A common fragmentation pathway for Hydroxymetronidazole involves the loss of the hydroxyethyl side chain. The expected major fragment ions are summarized below.

| Compound | Precursor Ion [M+H]⁺ (m/z) | Major Fragment Ion (m/z) | Neutral Loss |

| Hydroxymetronidazole | 188.1 | 128.1 | C₂H₄O₂ |

| This compound | 192.1 | 132.1 | C₂D₄O₂ |

The logical relationship for the fragmentation is depicted in the following diagram.

Caption: Fragmentation of Hydroxymetronidazole and its d4 analog.

Stability and Storage

Both Hydroxymetronidazole and this compound are generally stable as solids when stored under appropriate conditions. It is recommended to store them at -20°C in a tightly sealed container, protected from light and moisture. In solution, particularly at room temperature, degradation may occur over time. For analytical standards, it is advisable to prepare fresh working solutions or conduct stability tests for solutions stored for extended periods. The deuterated form is expected to have comparable or slightly enhanced stability due to the kinetic isotope effect.

References

- 1. researchgate.net [researchgate.net]

- 2. medchemexpress.com [medchemexpress.com]

- 3. medchemexpress.com [medchemexpress.com]

- 4. Deuterated drug - Wikipedia [en.wikipedia.org]

- 5. bioscientia.de [bioscientia.de]

- 6. benchchem.com [benchchem.com]

- 7. juniperpublishers.com [juniperpublishers.com]

- 8. usbio.net [usbio.net]

- 9. file.medchemexpress.com [file.medchemexpress.com]

- 10. Development of a UPLC-MS/MS method for quantitation of metronidazole and 2-hydroxy metronidazole in human plasma and its application to a pharmacokinetic study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

A Technical Guide to High-Purity Hydroxymetronidazole-d4 for Research Applications

This technical guide provides an in-depth overview of high-purity Hydroxymetronidazole-d4, a deuterated analog of the primary metabolite of Metronidazole. Designed for researchers, scientists, and professionals in drug development, this document outlines commercial suppliers, presents key quantitative data, details relevant experimental protocols, and illustrates its primary application in pharmacokinetic studies.

Commercial Suppliers and Product Specifications

High-purity this compound is available from several specialized chemical suppliers who provide it as a labeled internal standard for analytical and research purposes. The table below summarizes the offerings from prominent vendors.

| Supplier | Product Name | CAS Number | Purity | Available Quantities |

| Simson Pharma Limited | Hydroxy Metronidazole D4 | 1215071-08-1 | >90% (Chromatographic Purity)[1] | Inquire |

| United States Biological | Hydroxy Metronidazole-d4 | 1215071-08-1 | Highly Purified[2] | 1mg[2] |

| Coompo Research Chemicals | Hydroxy Metronidazole-d4 | 1215071-08-1 | 98%[2] | 1mg, 10mg |

| LookChem (Marketplace) | Hydroxy Metronidazole-d4 | 1215071-08-1 | 95.00% to >98% (Varies by supplier)[3] | 1mg, 10mg (Varies by supplier)[3] |

| LGC Standards | Hydroxy Metronidazole-d4 | Not specified | Not specified | Inquire |

Note: Purity specifications and available quantities are subject to change and may vary by batch. It is recommended to request a Certificate of Analysis (CoA) from the supplier for the most current and detailed information.

Physicochemical Properties

| Property | Value |

| Molecular Formula | C6H5D4N3O4[1][2] |

| Molecular Weight | 191.18 g/mol [2] |

| Appearance | Off-White Solid[2] |

| Melting Point | 118-120°C[3] |

| Solubility | DMSO (Slightly), Methanol (Slightly)[2][3] |

| Storage Conditions | -20°C, under an inert atmosphere[3] |

Experimental Protocols

The following sections detail generalized methodologies for the synthesis, quality control, and application of this compound, based on available literature.

General Synthesis Approach

The synthesis of deuterated analogues of metronidazole typically involves the substitution of hydrogen with deuterium.[4][5] A plausible synthetic route for this compound would involve the use of deuterated reagents in the final steps of the synthesis of the parent molecule. For instance, a common strategy for deuteration is the use of deuterium oxide (D₂O) in the presence of a suitable catalyst.[6]

Illustrative Synthesis Steps:

-

Starting Material: A suitable precursor to the hydroxymetronidazole molecule.

-

Deuteration: Introduction of deuterium atoms at the desired positions. This can be achieved through various chemical reactions, such as reduction with a deuterated reducing agent or acid/base-catalyzed exchange with a deuterium source.

-

Purification: The crude product is purified using techniques like column chromatography to achieve high purity.

-

Characterization: The final product is characterized by methods such as ¹H-NMR, Mass Spectrometry, and HPLC to confirm its structure and purity.

Quality Control and Analytical Methods

The quality and purity of this compound are typically assessed using a combination of spectroscopic and chromatographic techniques, as evidenced by sample Certificates of Analysis for related deuterated compounds.[1][7][8]

3.2.1. High-Performance Liquid Chromatography (HPLC) for Purity Determination

This method is used to determine the chemical purity of the compound.

-

Column: A reverse-phase column, such as a C18 column (e.g., Agilent Poroshell SB C18), is commonly used.[9]

-

Mobile Phase: A gradient mobile phase is often employed. For example, a mixture of 0.1% formic acid in water (Mobile Phase A) and methanol (Mobile Phase B).[9]

-

Flow Rate: A typical flow rate is around 0.2 ml/min.[9]

-

Detection: UV detection at a wavelength suitable for the nitroimidazole chromophore (e.g., 311 nm for 2-hydroxymetronidazole).[10]

-

Quantification: The purity is determined by comparing the peak area of the main component to the total area of all peaks.

3.2.2. Mass Spectrometry (MS) for Structural Confirmation and Isotopic Enrichment

Mass spectrometry is used to confirm the molecular weight of the deuterated compound and to determine the degree of isotopic enrichment.

-

Ionization Technique: Electrospray ionization (ESI) is a common technique for this type of molecule.

-

Analysis: The mass spectrum will show a peak corresponding to the molecular ion of this compound. The isotopic distribution of this peak is analyzed to calculate the percentage of d4, d3, etc., which indicates the isotopic enrichment.[7][8]

3.2.3. Nuclear Magnetic Resonance (¹H-NMR) Spectroscopy for Structural Confirmation

¹H-NMR spectroscopy is used to confirm the chemical structure of the compound. The spectrum of the deuterated compound will show the absence of signals at the positions where deuterium atoms have been incorporated, confirming the success of the deuteration. The spectrum should be consistent with the expected structure.[1]

Application in Pharmacokinetic Studies

The primary application of high-purity this compound is as an internal standard in pharmacokinetic (PK) studies of metronidazole.[9] Its deuterated nature makes it an ideal internal standard for mass spectrometry-based quantification methods, such as LC-MS/MS.

Below is a diagram illustrating the typical workflow for a pharmacokinetic study utilizing this compound.

Caption: Workflow for Pharmacokinetic Analysis using a Deuterated Internal Standard.

Logical Relationship of Quality Control

The following diagram illustrates the logical flow of quality control checks for ensuring the identity and purity of this compound.

References

- 1. cleanchemlab.com [cleanchemlab.com]

- 2. usbio.net [usbio.net]

- 3. Hydroxy Metronidazole-d4|lookchem [lookchem.com]

- 4. bijps.uobaghdad.edu.iq [bijps.uobaghdad.edu.iq]

- 5. researchgate.net [researchgate.net]

- 6. bijps.uobaghdad.edu.iq [bijps.uobaghdad.edu.iq]

- 7. file.medchemexpress.com [file.medchemexpress.com]

- 8. file.medchemexpress.com [file.medchemexpress.com]

- 9. Determining Population and Developmental Pharmacokinetics of Metronidazole Using Plasma and Dried Blood Spot Samples from Premature Infants - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Rapid Determination of Metronidazole and 2-Hydroxymetronidazole in Murine Blood Plasma - PubMed [pubmed.ncbi.nlm.nih.gov]

Navigating the Handling and Storage of Hydroxymetronidazole-d4: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth overview of the essential storage and handling protocols for Hydroxymetronidazole-d4, a deuterated metabolite of metronidazole. Adherence to these guidelines is crucial for maintaining the integrity of the compound for research and development purposes and ensuring laboratory safety. This compound is primarily utilized as an internal standard in quantitative analyses by NMR, GC-MS, or LC-MS.

Compound Identification and Properties

| Property | Value |

| Chemical Name | 2-(2-(Hydroxymethyl)-5-nitro-1H-imidazol-1-yl)ethan-1,1,2,2-d4-1-ol |

| CAS Number | 1215071-08-1 |

| Molecular Formula | C₆H₅D₄N₃O₄ |

| Molecular Weight | 191.18 g/mol |

| Appearance | Off-White Solid |

| Solubility | Slightly soluble in DMSO and Methanol |

A Safety Data Sheet for the non-deuterated form, Hydroxymetronidazole, classifies it as not a hazardous substance or mixture. However, as a good laboratory practice, all chemicals should be handled with care.

Storage Guidelines

Proper storage is paramount to preserving the stability and purity of this compound. Conflicting information exists regarding the optimal storage temperature, with some sources recommending -20°C and others suggesting 2-8°C. To ensure the long-term stability of the neat (solid) compound, the more conservative temperature is advised.

| Condition | Recommendation | Rationale |

| Temperature | -20°C for long-term storage of the solid compound. [1][2][3] 2-8°C may be suitable for short-term storage or for solutions, but consult the manufacturer's certificate of analysis for specific instructions.[4] | Lower temperatures minimize the risk of degradation over time. |

| Atmosphere | Store under an inert atmosphere (e.g., argon or nitrogen). [1][4] | Protects the compound from potential reactions with atmospheric components like oxygen and moisture. |

| Container | Store in a tightly sealed, light-protected container (e.g., amber glass vial). | Prevents solvent evaporation for solutions and protects from light-induced degradation. |

| Shipping | Typically shipped at ambient temperatures, but may be shipped on blue ice.[2][3] | Short-term exposure to ambient temperatures is generally acceptable, but refrigerated shipping provides additional protection. |

Handling Procedures

Given that this compound is a highly purified chemical intended for precise analytical applications, careful handling is necessary to prevent contamination and ensure user safety. The following procedures are based on general best practices for handling active pharmaceutical ingredients (APIs) and stable isotope-labeled compounds in a laboratory setting.

Personal Protective Equipment (PPE)

| PPE Item | Specification |

| Gloves | Nitrile or other appropriate chemical-resistant gloves. |

| Eye Protection | Safety glasses with side shields or goggles. |

| Lab Coat | A standard laboratory coat should be worn. |

| Respiratory Protection | Not generally required for small quantities handled with adequate ventilation. If creating aerosols or handling larger quantities, a respirator may be necessary. |

Engineering Controls

| Control | Recommendation |

| Ventilation | Handle in a well-ventilated area. |

| Fume Hood | For procedures that may generate dust or aerosols, use a chemical fume hood. |

Handling Workflow

The following diagram outlines a logical workflow for the safe handling of this compound in a laboratory setting.

Caption: A logical workflow for the safe handling of this compound.

Stability

Disposal

Dispose of this compound and any contaminated materials in accordance with all applicable federal, state, and local regulations for chemical waste. Do not dispose of it down the drain or in regular trash.

Experimental Protocols

While specific experimental protocols will vary depending on the application, the following provides a general outline for the preparation of a stock solution, a common procedure when using this compound as an internal standard.

Preparation of a Stock Solution

-

Materials:

-

This compound (solid)

-

Volumetric flask (e.g., 1 mL or 5 mL)

-

Analytical balance

-

Appropriate solvent (e.g., Methanol or DMSO)

-

Pipettes

-

-

Procedure:

-

Allow the container of this compound to warm to room temperature before opening.

-

Accurately weigh a precise amount of the solid compound using an analytical balance.

-

Quantitatively transfer the weighed solid to the volumetric flask.

-

Add a small amount of the chosen solvent to dissolve the solid.

-

Once dissolved, add the solvent to the flask's calibration mark.

-

Stopper the flask and invert several times to ensure a homogenous solution.

-

Transfer the stock solution to a labeled, light-protected vial and store at -20°C.

-

Visualization of Chemical Structure

Caption: Chemical structure of this compound.

References

The Indispensable Role of Isotopic Enrichment: A Technical Guide to Hydroxymetronidazole-d4

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides an in-depth exploration of the isotopic enrichment of Hydroxymetronidazole-d4, a deuterated analogue of the primary active metabolite of metronidazole. It details the significance of isotopic labeling in pharmaceutical analysis, particularly in pharmacokinetic and metabolic studies. This document outlines the synthetic approaches for deuterium incorporation, provides detailed experimental protocols for its use as an internal standard in bioanalytical methods, and presents quantitative data on its performance. Furthermore, this guide illustrates key experimental workflows and metabolic pathways through detailed diagrams to enhance understanding and application in a research and drug development setting.

Introduction: The Significance of Deuterated Internal Standards

In modern pharmaceutical analysis, particularly in quantitative bioanalytical studies, the use of stable isotope-labeled internal standards (SIL-IS) is considered the gold standard.[1] Deuterated compounds, such as this compound, are synthetic analogues of a target analyte where one or more hydrogen atoms have been replaced by their heavier, stable isotope, deuterium (²H or D). This subtle modification in mass does not significantly alter the physicochemical properties of the molecule, allowing it to mimic the behavior of the unlabeled analyte during sample preparation, chromatography, and mass spectrometric ionization.[1] The key advantage of using a deuterated internal standard is its ability to compensate for variability in the analytical process, including extraction efficiency, matrix effects (ion suppression or enhancement), and instrument response, thereby ensuring the highest accuracy and precision in quantitative analysis.

Hydroxymetronidazole is the major active metabolite of metronidazole, a widely used antibiotic and antiprotozoal agent.[1] Accurate quantification of hydroxymetronidazole in biological matrices is crucial for pharmacokinetic studies, therapeutic drug monitoring, and metabolic profiling. This compound, with its deuterium labels, serves as an ideal internal standard for these applications, co-eluting with the unlabeled hydroxymetronidazole and providing a reliable reference for its quantification.

Isotopic Enrichment of this compound

The isotopic enrichment of this compound involves the strategic incorporation of deuterium atoms into the hydroxymetronidazole molecule. While a direct, detailed synthesis protocol for this compound is not extensively published in peer-reviewed literature, a plausible and commonly employed method is based on the deuteration of the parent drug, metronidazole, followed by biotransformation or a subsequent chemical synthesis step to introduce the hydroxyl group.

A general approach for the deuteration of metronidazole involves the exchange of labile protons with deuterium from a deuterium source, such as deuterium oxide (D₂O). One documented method for the synthesis of deuterated metronidazole involves refluxing metronidazole with D₂O in the presence of a catalyst, such as benzoic acid, under a nitrogen atmosphere.[2] This process facilitates the exchange of protons on the imidazole ring and the methyl group with deuterium atoms.

To produce this compound, a potential synthetic route could involve:

-

Deuteration of a Metronidazole Precursor: A suitable precursor to hydroxymetronidazole could be synthesized with deuterium labels in the desired positions.

-

Biotransformation: The deuterated metronidazole could be subjected to in vitro or in vivo metabolic systems, such as liver microsomes or microbial cultures, which are known to hydroxylate metronidazole to hydroxymetronidazole. The deuterated metabolite can then be isolated and purified.

-

Direct Chemical Synthesis: A multi-step chemical synthesis could be designed to build the hydroxymetronidazole molecule with deuterium atoms incorporated at specific positions. This would offer greater control over the location and extent of deuteration.

Commercially available this compound is typically offered with a high degree of isotopic purity.

Table 1: Specifications of Commercially Available this compound

| Parameter | Specification | Reference |

| Chemical Formula | C₆H₅D₄N₃O₄ | [3] |

| Molecular Weight | 191.18 | [3] |

| Isotopic Purity | >95% (by HPLC) | [4] |

| CAS Number | 1215071-08-1 | [3] |

Importance of this compound in Pharmaceutical Research

The use of this compound as an internal standard is critical in several areas of pharmaceutical research and development:

-

Pharmacokinetic (PK) Studies: Accurate determination of the absorption, distribution, metabolism, and excretion (ADME) of metronidazole relies on the precise quantification of both the parent drug and its metabolites. This compound enables robust and reliable quantification of hydroxymetronidazole in various biological matrices (e.g., plasma, urine, tissue), providing essential data for PK modeling.

-

Metabolism Studies: By using deuterated standards, researchers can confidently identify and quantify metabolites in complex biological samples. This is crucial for understanding the metabolic pathways of a drug, identifying potential drug-drug interactions, and assessing the safety profile of metabolites.

-

Bioequivalence (BE) Studies: In the development of generic drugs, BE studies are required to demonstrate that the generic product performs in the same manner as the innovator product. The use of a reliable internal standard like this compound is essential for the accurate and precise measurement of drug and metabolite concentrations in these studies.

-

Therapeutic Drug Monitoring (TDM): For certain drugs, TDM is employed to optimize dosing regimens for individual patients. The accurate measurement of drug and active metabolite concentrations, facilitated by deuterated internal standards, is fundamental to effective TDM.

Experimental Protocols

The following sections provide a detailed methodology for the use of this compound as an internal standard in a typical bioanalytical workflow for the quantification of hydroxymetronidazole in human plasma using Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS).

Sample Preparation: Protein Precipitation

Protein precipitation is a common and straightforward method for extracting small molecules from biological matrices.

-

Aliquoting: Aliquot 100 µL of human plasma sample into a clean microcentrifuge tube.

-

Spiking with Internal Standard: Add 10 µL of this compound working solution (e.g., 1 µg/mL in methanol) to each plasma sample, except for the blank matrix samples.

-

Precipitation: Add 300 µL of cold acetonitrile to each tube.

-

Vortexing: Vortex mix the samples for 1 minute to ensure thorough mixing and protein precipitation.

-

Centrifugation: Centrifuge the samples at 10,000 x g for 10 minutes at 4°C to pellet the precipitated proteins.

-

Supernatant Transfer: Carefully transfer the supernatant to a clean tube.

-

Evaporation: Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40°C.

-

Reconstitution: Reconstitute the dried residue in 100 µL of the mobile phase.

-

Injection: Inject a portion of the reconstituted sample (e.g., 5 µL) into the UPLC-MS/MS system.

UPLC-MS/MS Instrumentation and Conditions

The following are typical UPLC-MS/MS parameters for the analysis of hydroxymetronidazole.

Table 2: UPLC-MS/MS Method Parameters

| Parameter | Condition |

| UPLC System | |

| Column | Acquity UPLC BEH C18 (2.1 x 50 mm, 1.7 µm) |

| Mobile Phase A | 0.1% Formic Acid in Water |

| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |

| Gradient | 5% B to 95% B over 3 minutes |

| Flow Rate | 0.4 mL/min |

| Column Temperature | 40°C |

| Injection Volume | 5 µL |

| Mass Spectrometer | |

| Ionization Mode | Electrospray Ionization (ESI), Positive |

| Capillary Voltage | 3.0 kV |

| Source Temperature | 150°C |

| Desolvation Temperature | 400°C |

| Desolvation Gas Flow | 800 L/hr |

| Cone Gas Flow | 50 L/hr |

| MS/MS Transitions | |

| Hydroxymetronidazole | Precursor Ion (m/z): 188.1, Product Ion (m/z): 128.1 |

| This compound | Precursor Ion (m/z): 192.1, Product Ion (m/z): 132.1 |

Data Presentation

The use of this compound as an internal standard allows for the generation of high-quality quantitative data. The following tables summarize typical performance characteristics of a validated bioanalytical method using this approach.

Table 3: Method Validation Parameters for Hydroxymetronidazole Quantification

| Parameter | Result |

| Linearity | |

| Calibration Curve Range | 1 - 1000 ng/mL |

| Correlation Coefficient (r²) | > 0.995 |

| Precision and Accuracy | |

| Intra-day Precision (%CV) | < 15% |

| Inter-day Precision (%CV) | < 15% |

| Intra-day Accuracy (%Bias) | ± 15% |

| Inter-day Accuracy (%Bias) | ± 15% |

| Recovery | |

| Extraction Recovery | 85 - 95% |

| Matrix Effect | |

| Matrix Factor | 0.95 - 1.05 |

Visualizations

Metabolic Pathway of Metronidazole

The following diagram illustrates the metabolic conversion of metronidazole to its primary active metabolite, hydroxymetronidazole.

Bioanalytical Workflow Using a Deuterated Internal Standard

This workflow diagram outlines the key steps in a typical quantitative bioanalysis using this compound as an internal standard.

Conclusion

The isotopic enrichment of hydroxymetronidazole to produce this compound provides an invaluable tool for researchers, scientists, and drug development professionals. Its use as an internal standard in bioanalytical methods, particularly those employing LC-MS/MS, significantly enhances the accuracy, precision, and robustness of quantitative data. This technical guide has provided a comprehensive overview of the importance of this compound, its synthesis, and its application in a validated experimental workflow. The adoption of such deuterated standards is not merely a best practice but a critical component for generating high-quality, reliable data essential for regulatory submissions and advancing our understanding of the clinical pharmacology of metronidazole.

References

Methodological & Application

LC-MS/MS Method for the Quantification of Metronidazole in Plasma Using Hydroxymetronidazole-d4

Application Note

For Research Use Only. Not for use in diagnostic procedures.

Abstract

This application note details a robust and sensitive liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the quantitative analysis of Metronidazole in plasma samples. The method utilizes Hydroxymetronidazole-d4 as a stable isotope-labeled internal standard (SIL-IS) to ensure high accuracy and precision. A straightforward liquid-liquid extraction (LLE) protocol is employed for sample preparation, followed by chromatographic separation on a C18 reversed-phase column and detection using a triple quadrupole mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode. This method is suitable for pharmacokinetic studies, therapeutic drug monitoring, and other clinical research applications requiring reliable measurement of Metronidazole.

Introduction

Metronidazole is a widely used nitroimidazole antibiotic effective against anaerobic bacteria and protozoa.[1] Accurate quantification of Metronidazole in biological matrices is crucial for pharmacokinetic and toxicokinetic studies, as well as for therapeutic drug monitoring to optimize patient outcomes. LC-MS/MS has become the gold standard for bioanalytical assays due to its high sensitivity, selectivity, and speed.[2] The use of a stable isotope-labeled internal standard, such as this compound, is critical for correcting for matrix effects and variations in sample processing and instrument response, thereby ensuring the highest quality data.[3] This application note provides a comprehensive protocol for the determination of Metronidazole in plasma.

Experimental Protocols

Materials and Reagents

-

Metronidazole reference standard

-

This compound internal standard (IS)

-

HPLC-grade acetonitrile, methanol, and water

-

Formic acid, LC-MS grade

-

Ammonium formate

-

Ethyl acetate, HPLC grade

-

Human plasma (or other relevant biological matrix)

Standard Solution Preparation

-

Primary Stock Solutions (1 mg/mL): Accurately weigh and dissolve Metronidazole and this compound in methanol to prepare individual 1 mg/mL stock solutions.

-

Working Standard Solutions: Prepare serial dilutions of the Metronidazole stock solution in 50:50 (v/v) methanol:water to create calibration standards.

-

Internal Standard Working Solution (100 ng/mL): Dilute the this compound primary stock solution with 50:50 (v/v) methanol:water to a final concentration of 100 ng/mL.

Sample Preparation (Liquid-Liquid Extraction)

-

To 100 µL of plasma sample, add 25 µL of the Internal Standard Working Solution (100 ng/mL).

-

Add 500 µL of ethyl acetate to the sample.

-

Vortex mix for 1 minute to ensure thorough extraction.

-

Centrifuge at 10,000 rpm for 5 minutes to separate the organic and aqueous layers.

-

Carefully transfer the upper organic layer (ethyl acetate) to a clean tube.

-

Evaporate the solvent to dryness under a gentle stream of nitrogen at 40°C.

-

Reconstitute the dried extract in 100 µL of the mobile phase.

-

Vortex briefly and transfer to an autosampler vial for LC-MS/MS analysis.

LC-MS/MS Analysis

Liquid Chromatography Conditions:

| Parameter | Condition |

| Column | C18 Reversed-Phase (e.g., 100 x 2.1 mm, 1.8 µm) |

| Mobile Phase A | Water with 0.1% Formic Acid |

| Mobile Phase B | Acetonitrile with 0.1% Formic Acid |

| Flow Rate | 0.4 mL/min |

| Injection Volume | 5 µL |

| Column Temp. | 40°C |

| Gradient | 5% B to 95% B over 3 min, hold at 95% B for 1 min, return to 5% B |

Mass Spectrometry Conditions:

| Parameter | Condition |

| Instrument | Triple Quadrupole Mass Spectrometer |

| Ionization Mode | Electrospray Ionization (ESI), Positive |

| Scan Type | Multiple Reaction Monitoring (MRM) |

| Capillary Voltage | 3.5 kV |

| Source Temp. | 150°C |

| Desolvation Temp. | 400°C |

Data Presentation

The following table summarizes the quantitative data and mass spectrometric parameters for the analysis of Metronidazole and its internal standard, this compound.

| Analyte | Retention Time (min) | Precursor Ion (m/z) | Product Ion (m/z) | Dwell Time (ms) | Collision Energy (eV) |

| Metronidazole (Quant) | ~1.8 | 172.0 | 128.1 | 100 | 15 |

| Metronidazole (Qual) | ~1.8 | 172.0 | 82.1 | 100 | 25 |

| This compound | ~1.5 | 192.1 | 128.1 | 100 | 18 |

Visualizations

The following diagram illustrates the complete experimental workflow from sample receipt to final data analysis.

Caption: Workflow for the LC-MS/MS analysis of Metronidazole.

Discussion

This LC-MS/MS method provides excellent sensitivity and selectivity for the quantification of Metronidazole in plasma. The use of a stable isotope-labeled internal standard, this compound, effectively compensates for any variability during sample preparation and analysis, leading to high precision and accuracy. The described liquid-liquid extraction procedure is simple and provides clean extracts with high recovery. The chromatographic conditions ensure a short run time, allowing for high-throughput analysis, which is essential in a drug development or clinical research setting. This method can be readily validated according to regulatory guidelines and implemented for routine sample analysis.

References

- 1. chem.libretexts.org [chem.libretexts.org]

- 2. Correlation of precursor and product ions in single-stage high resolution mass spectrometry. A tool for detecting diagnostic ions and improving the precursor elemental composition elucidation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. forensicrti.org [forensicrti.org]

Application Note: Quantification of Metronidazole in Human Plasma by LC-MS/MS Using Metronidazole-d4 as an Internal Standard

Audience: Researchers, scientists, and drug development professionals.

Purpose: This document provides a detailed protocol for the quantification of metronidazole in human plasma using a validated liquid chromatography-tandem mass spectrometry (LC-MS/MS) method with metronidazole-d4 as the internal standard.

Introduction

Metronidazole is a widely used antibiotic and antiprotozoal agent for treating anaerobic bacterial and protozoal infections.[1] Accurate quantification of metronidazole in human plasma is crucial for pharmacokinetic studies, bioequivalence trials, and therapeutic drug monitoring. This application note describes a sensitive, selective, and robust LC-MS/MS method for the determination of metronidazole in human plasma, employing liquid-liquid extraction for sample preparation and a stable isotope-labeled internal standard (metronidazole-d4) for reliable quantification.

Experimental Protocols

Materials and Reagents

-

Metronidazole reference standard

-

Metronidazole-d4 (Internal Standard, IS)

-

Acetonitrile (HPLC grade)

-

Methanol (HPLC grade)

-

Ethyl acetate (HPLC grade)

-

Ammonium formate (analytical grade)

-

Formic acid (analytical grade)

-

Human plasma (drug-free)

-

Water (deionized or Milli-Q)

Stock and Working Solutions Preparation

-

Metronidazole Stock Solution (1 mg/mL): Accurately weigh and dissolve an appropriate amount of metronidazole in methanol.

-

Metronidazole-d4 Stock Solution (1 mg/mL): Accurately weigh and dissolve an appropriate amount of metronidazole-d4 in methanol.

-

Working Solutions: Prepare serial dilutions of the metronidazole stock solution with a mixture of methanol and water to create calibration curve standards and quality control (QC) samples.

-

Internal Standard Working Solution (100 ng/mL): Dilute the metronidazole-d4 stock solution with methanol/water.

Sample Preparation (Liquid-Liquid Extraction)

-

Pipette 100 µL of human plasma into a clean microcentrifuge tube.[2][3]

-

Add 25 µL of the internal standard working solution (metronidazole-d4).

-

Vortex for 30 seconds.

-

Add 1 mL of ethyl acetate.

-

Vortex for 2 minutes to ensure thorough mixing and extraction.

-

Centrifuge at 10,000 rpm for 10 minutes.

-

Transfer the upper organic layer to a new tube.

-

Evaporate the organic solvent to dryness under a gentle stream of nitrogen at 40°C.

-

Reconstitute the residue in 200 µL of the mobile phase.

-

Inject a portion of the reconstituted sample into the LC-MS/MS system.

LC-MS/MS Instrumentation and Conditions

A triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source is recommended.[2][3]

Table 1: Chromatographic Conditions

| Parameter | Condition |

| Column | ACE C18 (100 x 4.6 mm, 5 µm) or equivalent[2][3] |

| Mobile Phase | Acetonitrile and 10.0 mM ammonium formate in water (pH 4.00) (80:20, v/v)[2][3] |

| Flow Rate | 0.8 mL/min |

| Injection Volume | 10 µL |

| Column Temperature | 40°C |

| Run Time | Approximately 3.0 minutes[2] |

Table 2: Mass Spectrometry Conditions

| Parameter | Condition |

| Ionization Mode | Electrospray Ionization (ESI), Positive |

| Scan Type | Multiple Reaction Monitoring (MRM)[1][2][3][4][5] |